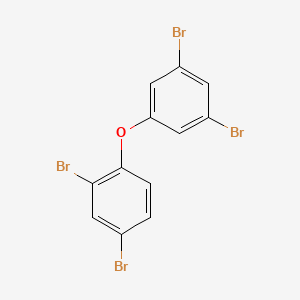

2,3',4,5'-Tetrabromodiphenyl ether

CAS No.: 446254-38-2

Cat. No.: VC2880117

Molecular Formula: C12H6Br4O

Molecular Weight: 485.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 446254-38-2 |

|---|---|

| Molecular Formula | C12H6Br4O |

| Molecular Weight | 485.79 g/mol |

| IUPAC Name | 1,3-dibromo-5-(2,4-dibromophenoxy)benzene |

| Standard InChI | InChI=1S/C12H6Br4O/c13-7-1-2-12(11(16)6-7)17-10-4-8(14)3-9(15)5-10/h1-6H |

| Standard InChI Key | UFWGRLCUOLLWAO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)Br)OC2=CC(=CC(=C2)Br)Br |

| Canonical SMILES | C1=CC(=C(C=C1Br)Br)OC2=CC(=CC(=C2)Br)Br |

Introduction

Chemical Identity and Basic Properties

2,3',4,5'-Tetrabromodiphenyl ether is a tetrabromodiphenyl ether congener with the molecular formula C₁₂H₆Br₄O and a molecular weight of 485.79 g/mol. The compound features four bromine atoms at specific positions (2, 3', 4, and 5') on the diphenyl ether backbone structure. This particular isomer is one of the many possible tetrabromodiphenyl ether congeners within the broader PBDE classification.

Physical and Chemical Properties

The physical-chemical properties of 2,3',4,5'-tetrabromodiphenyl ether follow patterns typical of PBDE compounds, characterized by low water solubility, high lipophilicity, and environmental persistence. These properties contribute significantly to its environmental fate and bioaccumulation potential.

Occurrence and Environmental Distribution

Sources and Environmental Release

2,3',4,5'-Tetrabromodiphenyl ether, like other PBDE congeners, originates primarily from flame retardant formulations used in various consumer products. This compound may be present as a component in commercial PBDE mixtures, which were widely used in polyurethane foam, plastics, textiles, and electronic equipment .

Sources of environmental release include:

-

Manufacturing of flame-retardant materials

-

Emission or leaching from consumer products during use

-

Release during disposal or recycling of products containing PBDEs

-

Degradation of higher brominated diphenyl ethers in the environment

Environmental Distribution and Fate

As a tetrabromodiphenyl ether congener, this compound demonstrates environmental distribution patterns typical of PBDEs. These compounds are known to:

-

Partition primarily into soil and sediment (lipophilic nature)

-

Adsorb to particulate matter in aquatic environments

-

Undergo long-range atmospheric transport

-

Persist in environmental compartments due to resistance to degradation

-

Bioaccumulate in organisms and biomagnify through food chains

Research has demonstrated that tetrabromodiphenyl ethers like 2,3',4,5'-tetrabromodiphenyl ether have high bioaccumulation factors (BAFs) with log BAF values typically >5, indicating substantial bioaccumulation potential .

Analytical Methods and Detection

Specialized analytical methods are required for the detection and quantification of 2,3',4,5'-tetrabromodiphenyl ether in environmental and biological samples. Standard approaches include:

Sample Preparation Techniques

-

Solid-phase extraction (SPE) for liquid samples

-

Liquid-liquid extraction (LLE) for biological fluids

-

Soxhlet extraction for solid matrices

-

Accelerated solvent extraction for soil and sediment samples

Instrumental Analysis

Modern analytical techniques for the detection and quantification of 2,3',4,5'-tetrabromodiphenyl ether include:

-

Gas chromatography coupled with mass spectrometry (GC-MS)

-

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS)

-

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)

-

Liquid chromatography coupled with time-of-flight mass spectrometry (LC-ToF-MS)

Commercial analytical standards for 2,3',4,5'-tetrabromodiphenyl ether (such as AccuStandard catalog number BDE-068S) are available for research and monitoring purposes .

Toxicological Profile and Health Effects

Absorption, Distribution, Metabolism, and Excretion

While specific toxicokinetic data for 2,3',4,5'-tetrabromodiphenyl ether is limited, information from similar tetrabrominated diphenyl ethers suggests:

-

Low to moderate oral absorption

-

High tissue distribution, particularly to adipose tissue, due to lipophilic properties

-

Metabolism primarily through hydroxylation and debromination

-

Slow elimination with significant potential for bioaccumulation in tissues

Toxicity Profile

The toxicity profile of 2,3',4,5'-tetrabromodiphenyl ether can be partially inferred from studies on similar tetrabromodiphenyl ether congeners:

Environmental Toxicity

Aquatic Toxicity

Based on data for similar tetrabrominated PBDEs, potential effects on aquatic organisms include:

-

Survival, growth, and reproductive impairments in fish

-

Developmental abnormalities in amphibians

-

Thyroid hormone disruption in aquatic vertebrates

The specific ecotoxicity profile of 2,3',4,5'-tetrabromodiphenyl ether requires further investigation through targeted studies.

Bioaccumulation and Biomagnification

Tetrabromodiphenyl ethers are known to be highly bioaccumulative. Based on data for similar congeners:

-

Log bioaccumulation factors (logBAF) typically exceed 5 (BAF >100,000)

-

Significant potential for biomagnification through food chains

-

Detected in various environmental compartments and biota worldwide

Regulatory Status and Environmental Concerns

Environmental Monitoring

Environmental monitoring programs typically analyze for multiple PBDE congeners, potentially including 2,3',4,5'-tetrabromodiphenyl ether, in:

-

Environmental matrices (air, water, soil, sediment)

-

Biological samples (wildlife tissues, human blood, breast milk)

-

Consumer products and waste streams

Research Gaps and Future Directions

The scientific understanding of 2,3',4,5'-tetrabromodiphenyl ether remains incomplete, with several important research gaps:

-

Congener-specific toxicological profiles

-

Environmental transformation and degradation pathways

-

Human exposure assessment and biomonitoring data

-

Long-term ecological effects and food web dynamics

-

Remediation strategies for contaminated sites

Future research directions should include:

-

Development of congener-specific analytical methods

-

Comparative toxicity studies across PBDE congeners

-

Environmental fate modeling specific to 2,3',4,5'-tetrabromodiphenyl ether

-

Human biomonitoring to assess exposure and body burdens

-

Ecological risk assessment in vulnerable ecosystems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume